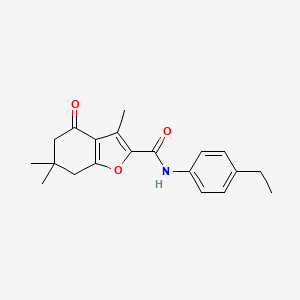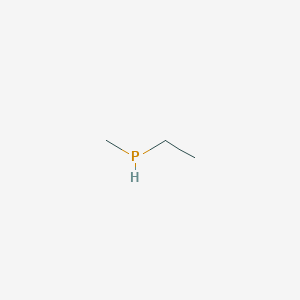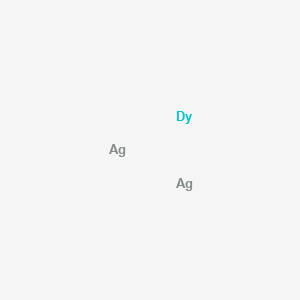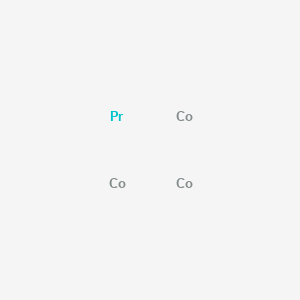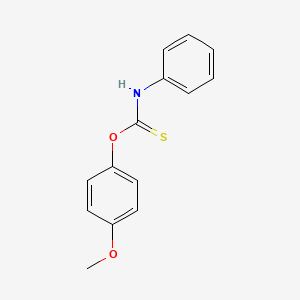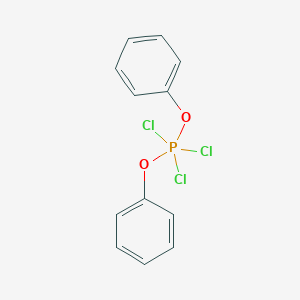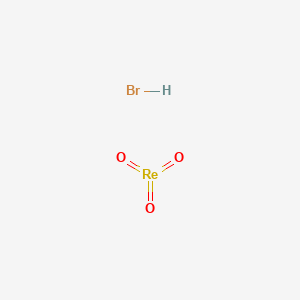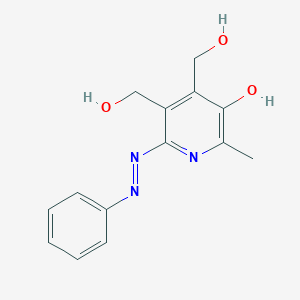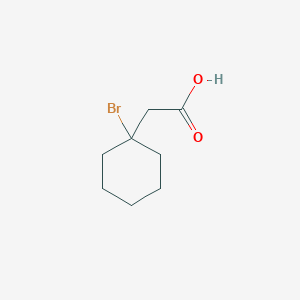
(1-Bromocyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromocyclohexyl)acetic acid: is an organic compound with the molecular formula C8H13BrO2 It is a derivative of acetic acid, where one hydrogen atom of the cyclohexyl ring is replaced by a bromine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)acetic acid typically involves the bromination of cyclohexylacetic acid. One common method is the Hell–Volhard–Zelinsky reaction, which involves the bromination of acetic acid derivatives in the presence of phosphorus tribromide (PBr3) and bromine (Br2). The reaction proceeds as follows:
- Cyclohexylacetic acid is treated with PBr3 to form the acyl bromide intermediate.
- The acyl bromide is then reacted with Br2 to introduce the bromine atom at the alpha position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: (1-Bromocyclohexyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexylacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Major Products Formed:
- Substitution reactions yield various substituted cyclohexylacetic acid derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions regenerate cyclohexylacetic acid.
科学的研究の応用
Chemistry: (1-Bromocyclohexyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving brominated substrates. It may also serve as a probe to investigate the metabolic pathways of brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can enhance the biological activity and selectivity of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (1-Bromocyclohexyl)acetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Bromoacetic acid: Similar in structure but lacks the cyclohexyl ring.
Chloroacetic acid: Contains a chlorine atom instead of bromine.
Cyclohexylacetic acid: Lacks the bromine atom.
Uniqueness: (1-Bromocyclohexyl)acetic acid is unique due to the presence of both the cyclohexyl ring and the bromine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5469-37-4 |
|---|---|
分子式 |
C8H13BrO2 |
分子量 |
221.09 g/mol |
IUPAC名 |
2-(1-bromocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13BrO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
InChIキー |
FKDBZCWTONABGA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
